In Vivo Avoidance-Responding Potency: Azaloxan Fumarate versus Methylphenidate in Rat
In a rat Sidman continuous avoidance paradigm, oral or intraperitoneal administration of the S-enantiomer fumarate (or hydrobromide) at 2.5 mg/kg/day significantly increased avoidance responding. This effect compared favorably with intraperitoneal methylphenidate at 5 mg/kg/day, establishing a 2-fold potency advantage on a dose basis for the target compound in this classical psychostimulant assay [1]. In squirrel monkey continuous avoidance, oral doses as low as 2.5 mg/kg positively altered both response rate and shocks received relative to saline control [1].
| Evidence Dimension | Minimum effective dose to increase avoidance responding (rat Sidman avoidance) |
|---|---|
| Target Compound Data | 2.5 mg/kg/day (oral or intraperitoneal), significant increase in lever-press avoidance responding |
| Comparator Or Baseline | Methylphenidate: 5 mg/kg/day i.p. |
| Quantified Difference | Approximately 2-fold lower minimum effective dose (2.5 vs 5 mg/kg/day) reported as 'compares favorably' |
| Conditions | Male albino rats; Sidman continuous avoidance operant conditioning chambers; lever-press postpones shock by 30 s; vehicle: saline or 3% colloidal corn starch suspension in 5% PEG-400; route: oral or i.p. |
Why This Matters
Demonstrates that azaloxan fumarate achieves functional psychostimulant efficacy at half the dose of the classical stimulant methylphenidate in the same behavioral model, supporting its differentiated potency profile for in vivo experimental use.
- [1] Huebner, C.F. (1982) N-Oxacyclic-alkylpiperidines as psychostimulants. U.S. Patent 4,329,348. Ciba-Geigy Corporation. View Source
